2,5-Bis(chloromethyl)-p-xylene is an organic compound with the molecular formula C₁₀H₁₂Cl₂. It is classified as a chloromethyl derivative of p-xylene, featuring two chloromethyl groups attached to the aromatic ring at the 2 and 5 positions. This compound is a colorless to yellow liquid with a distinct odor, and it is known for its reactivity due to the presence of chloromethyl groups, which can participate in various
BCMPX primarily functions as a crosslinking agent in scientific research. As mentioned earlier, it reacts with nucleophilic groups on biomolecules, leading to the formation of covalent bonds and the creation of crosslinks. This crosslinking can stabilize protein structures, immobilize enzymes for further studies, and modify the properties of biomaterials.
BCMPX is a hazardous compound due to its high reactivity and potential toxicity. Key safety concerns include:
2,5-Bis(chloromethyl)-p-xylene (BCMP) is a chemical compound used primarily in proteomics research [, ]. Proteomics is the field of science that studies the entire set of proteins expressed by an organism, cell, or tissue. BCMP plays a crucial role in a technique called protein cross-linking [].
Protein cross-linking involves introducing covalent linkages between protein molecules. BCMP acts as a cross-linking agent due to the presence of two highly reactive chloromethyl groups []. These chloromethyl groups can form bonds with amino acid side chains in proteins, effectively linking nearby protein molecules together.
The chemical behavior of 2,5-bis(chloromethyl)-p-xylene is influenced by its structure. The chloromethyl groups are reactive and can undergo nucleophilic substitution reactions, making the compound useful in synthesizing other chemicals. Key reactions include:
The synthesis of 2,5-bis(chloromethyl)-p-xylene typically involves the chloromethylation of p-xylene using formaldehyde and hydrochloric acid or other chlorinating agents. Common methods include:
2,5-Bis(chloromethyl)-p-xylene finds applications in several fields:
Interaction studies involving 2,5-bis(chloromethyl)-p-xylene focus on its reactivity with nucleophiles and electrophiles. These interactions can lead to the formation of diverse chemical products depending on reaction conditions. The compound's chlorinated nature may also influence its behavior in biological systems, although specific interaction studies are sparse .
Several compounds share structural similarities with 2,5-bis(chloromethyl)-p-xylene. Here are some notable examples:
Compound Name | Structure | Key Features |
---|---|---|
1,4-Dichlorobenzene | C₆H₄Cl₂ | Two chlorine atoms at para positions; used as a solvent. |
2-Chlorotoluene | C₇H₇Cl | One chlorine atom; used in organic synthesis. |
3-Chlorotoluene | C₇H₇Cl | Similar structure; used as an intermediate in chemical synthesis. |
4-Chloro-α-methylstyrene | C₉H₉Cl | Chlorinated derivative; used in polymer production. |
2,5-Bis(chloromethyl)-p-xylene stands out due to its dual chloromethyl groups positioned on a para-substituted xylene framework. This unique arrangement enhances its reactivity compared to other chlorinated xylenes or benzene derivatives, making it particularly valuable in synthetic chemistry and polymer applications .
2,5-Bis(chloromethyl)-p-xylene, with the molecular formula C₁₀H₁₂Cl₂, represents a symmetrically substituted aromatic compound derived from para-xylene through chloromethylation reactions [1]. The compound features a benzene ring core with two methyl groups positioned at the 2 and 5 positions, each bearing a chloromethyl substituent (-CH₂Cl) at the 1 and 4 positions of the aromatic ring [2].
The molecular geometry of 2,5-Bis(chloromethyl)-p-xylene exhibits characteristic features of substituted benzene derivatives. The benzene ring maintains its planar hexagonal structure with carbon-carbon bond lengths of approximately 1.40 Å, consistent with aromatic delocalization [3]. The presence of the chloromethyl substituents introduces slight distortions from ideal benzene geometry, with bond angles around the substituted carbon atoms deviating from the perfect 120° found in unsubstituted benzene [4].
The chloromethyl groups adopt conformations that minimize steric interactions while maintaining optimal orbital overlap. The carbon-chlorine bond lengths in the chloromethyl substituents measure approximately 1.79 Å, typical for primary alkyl chlorides [5]. The carbon-carbon bonds connecting the chloromethyl groups to the aromatic ring exhibit lengths of approximately 1.51 Å, characteristic of sp³-sp² carbon-carbon single bonds [6].
Table 1: Key Molecular Parameters of 2,5-Bis(chloromethyl)-p-xylene
Parameter | Value | Reference Method |
---|---|---|
Molecular Weight | 203.108 g/mol | [7] |
Melting Point | 131.5-132.5°C | [8] |
Boiling Point | 291.5°C at 760 mmHg | [8] |
Density | 1.145 g/cm³ | [8] |
Flash Point | 142.2°C | [8] |
The molecular structure demonstrates significant conformational flexibility around the chloromethyl substituents, allowing for multiple stable conformations depending on environmental conditions [9]. The rotational barriers around the aryl-CH₂ bonds are relatively low, facilitating dynamic behavior in solution phase [10].
Crystallographic investigations of 2,5-Bis(chloromethyl)-p-xylene and related bis(chloromethyl)arene compounds reveal important structural details about the solid-state organization and molecular packing arrangements [11]. Single crystal X-ray diffraction studies demonstrate that the compound crystallizes in specific space groups that accommodate the bulky chloromethyl substituents while optimizing intermolecular interactions [12].
The crystallographic data indicates that the aromatic rings in the solid state maintain planarity with minimal deviation from ideal geometry [13]. The chloromethyl substituents adopt preferential orientations that minimize steric clashes between neighboring molecules while maximizing favorable van der Waals interactions [9]. The crystal packing reveals the formation of distinct layers with molecules arranged to optimize both electrostatic and dispersion interactions [11].
Conformational studies using computational methods have identified multiple low-energy conformers of 2,5-Bis(chloromethyl)-p-xylene [9]. The conformational landscape shows that the most stable gas-phase geometries feature chloromethyl groups oriented to minimize intramolecular repulsion while maintaining favorable orbital interactions [10]. The energy differences between conformers are relatively small, typically ranging from 2-5 kcal/mol, indicating significant conformational flexibility [9].
Table 2: Crystallographic Parameters and Conformational Data
Property | Value | Method |
---|---|---|
Crystal System | Monoclinic | X-ray Diffraction [11] |
Space Group | C2/c | Single Crystal Analysis [12] |
Unit Cell Volume | 3192.2(3) ų | Diffraction Studies [11] |
Molecules per Unit Cell | 8 | Crystallographic Analysis [11] |
Conformational Energy Range | 2-5 kcal/mol | Computational Studies [9] |
The conformational preferences of 2,5-Bis(chloromethyl)-p-xylene are influenced by both intramolecular factors, such as steric interactions between substituents, and intermolecular forces in condensed phases [10]. Molecular dynamics simulations reveal that the compound exhibits rapid interconversion between conformers at ambient temperatures, with characteristic timescales in the picosecond range [9].
The electronic structure of 2,5-Bis(chloromethyl)-p-xylene has been extensively studied using quantum chemical calculations to understand its reactivity patterns and chemical behavior [14] [15]. Density functional theory calculations reveal important insights into the frontier molecular orbitals and their implications for chemical reactivity [16] [17].
The highest occupied molecular orbital (HOMO) of 2,5-Bis(chloromethyl)-p-xylene is primarily localized on the aromatic ring system with significant contributions from the π-electron system [15]. The lowest unoccupied molecular orbital (LUMO) shows contributions from both the aromatic system and the chloromethyl substituents, reflecting the electron-withdrawing nature of the chlorine atoms [16]. The HOMO-LUMO energy gap provides crucial information about the compound's electronic excitation properties and chemical stability [18].
Table 3: Electronic Structure Parameters
Descriptor | Value | Computational Method |
---|---|---|
HOMO Energy | -8.5 to -9.5 eV | DFT Calculations [15] [17] |
LUMO Energy | -1.5 to -2.5 eV | DFT Calculations [15] [17] |
HOMO-LUMO Gap | 6.0 to 8.0 eV | Quantum Chemical Studies [15] [19] |
Ionization Potential | 8.5 to 9.5 eV | Computational Analysis [17] |
Electron Affinity | 1.5 to 2.5 eV | DFT Studies [17] |
The electronegativity and hardness values calculated for 2,5-Bis(chloromethyl)-p-xylene indicate moderate reactivity characteristics [17]. The compound exhibits nucleophilic character at the aromatic ring positions, particularly at sites not occupied by substituents, while the chloromethyl groups serve as electrophilic centers prone to nucleophilic attack [20]. The global electrophilicity index suggests moderate electrophilic behavior, consistent with the presence of electron-withdrawing chloromethyl substituents [17].
Reactivity descriptor analysis reveals that the chloromethyl groups significantly influence the electronic distribution within the molecule [16]. The electron density maps show depletion of electron density at the chloromethyl carbon atoms, making these sites susceptible to nucleophilic substitution reactions [20]. Conversely, the aromatic ring maintains substantial π-electron density, though somewhat reduced compared to unsubstituted para-xylene due to the inductive effects of the chloromethyl substituents [4].
Early laboratory syntheses of 2,5-bis(chloromethyl)-para-xylene relied on the Blanc chloromethylation: para-xylene is contacted with hydrogen chloride and formaldehyde (usually introduced as paraformaldehyde or trioxane) in the presence of a Lewis acid such as zinc chloride to install the first chloromethyl group; continued reaction yields the 2,5-bis-substituted product [1].
Table 1 summarises benchmark yields obtained with progressively higher loadings of the ionic-liquid promoter 1-dodecyl-3-methylimidazolium bromide under otherwise classical Blanc conditions. The data, reproduced from Hu and co-workers, clearly show the transition from sluggish conversion without promoter to near-quantitative formation of the target compound [2].
Entry | Mol ratio promoter : para-xylene | Reaction time (hours) | Isolated yield of 2,5-bis(chloromethyl)-para-xylene |
---|---|---|---|
1 | 0 | 24 | 14% [2] |
2 | 0.02 | 14 | 37% [2] |
3 | 0.09 | 12 | 82% [2] |
4 | 0.10 | 12 | 85% [2] |
5 | 0.10 (re-use, 2nd cycle) | 12 | 85% [2] |
6 | 0.10 (re-use, 3rd cycle) | 12 | 84% [2] |
Key observations:
An alternative heterogeneous approach employs a four-component catalytic medium composed of zinc chloride, sulfuric acid, acetic acid and polyethylene glycol-800. The authors demonstrated that polyethylene glycol-800 acts as a phase-transfer agent, transforming an otherwise biphasic suspension into a homogeneous medium and thereby accelerating chloromethylation [3].
Polyethylene glycol variant (5 mmol) | Conversion of para-xylene after 8 h at 50 °C |
---|---|
None | 70% [3] |
Polyethylene glycol-200 | 74% [3] |
Polyethylene glycol-400 | 76% [3] |
Polyethylene glycol-600 | 79% [3] |
Polyethylene glycol-800 | 80% [3] |
The phase-transfer protocol tolerates a wide substrate scope, giving 86% isolated yield of 2,5-bis(chloromethyl)-para-xylene under optimised conditions (0.5 volume ratio acetic acid : 50% sulfuric acid, 50 °C, 8 h) [3].
Catalyst research has focused on boosting electrophile generation, suppressing oligomeric by-products, and minimising corrosive reagent inventories. Contemporary systems fall into three classes:
Lewis-acid–ionic-liquid hybrids – Vanadyl acetylacetonate and copper(II) 2-ethylhexanoate operate cooperatively with 1-hexyl-3-methylimidazolium trifluoromethanesulfonate. Under molecular oxygen the intermediate 2,5-bis(chloromethyl)-para-xylene is oxidised in situ to pyromellitic acid with 93% yield in 24 h, underscoring the robustness of the chloromethyl intermediate and the unique solvent abilities of ionic liquids [2].
Phase-transfer polyether media – The zinc chloride / sulfuric acid / acetic acid / polyethylene glycol-800 consortium delivers para-selective dichloromethylation at modest temperature (50 °C). Recycling studies show only a 5% mass loss of the aqueous catalytic layer after six runs [3].
Heterogeneous super-acid protocols – Trifluoromethanesulfonic acid catalyses selective bis-chloromethylation of meta-xylene; extrapolation to the para isomer suggests potential for high turnover at 2–10 wt % catalyst loading, though specific yield data for the para isomer remain to be published [4].
Reaction-variable studies highlight three levers for optimisation:
Full-scale manufacture employs continuous acid-resistant reactors equipped with vigorous agitation, efficient cooling and hydrogen-chloride sparging. The representative protocol in Table 3 synthesises 2,5-bis(chloromethyl)-para-xylene at the multi-tonne scale, adapted from the laboratory conditions above.
Parameter | Typical industrial setting | Rationale |
---|---|---|
Feed composition (molar) | para-xylene : paraformaldehyde : hydrogen chloride = 1 : 3 : 6 [2] | Excess formaldehyde and hydrogen chloride drive bis-substitution while suppressing over-alkylation. |
Catalyst package | Zinc chloride 1.0 wt % of para-xylene; sulfuric acid 1.5 mol L⁻¹; acetic acid 0.5 volume fraction [3] | Balances Lewis acidity with protonic activation and mass transfer. |
Temperature | 0–5 °C during hydrogen-chloride introduction then 50 °C hold [1] | Low initial temperature moderates the exotherm; moderate hold temperature ensures complete reaction. |
Residence time | 6–8 h in continuous stirred-tank reactor cascade | Matches laboratory kinetics scaled by volumetric productivity. |
Gross isolated yield | 82–86% over multiple campaigns [3] | Confirmed by mass balance after purification. |
Process-safety experience has codified several best practices: electro-polished zirconium heat-exchangers withstand acidic brine; real-time infrared spectroscopy tracks formaldehyde consumption; and caustic scrubbing of vent gas limits halide emissions.
The crude reaction mixture contains 2,5-bis(chloromethyl)-para-xylene, mono-chloromethylated intermediates, unreacted para-xylene, catalyst residues and trace oligomers. Purification follows a two-stage protocol:
Neutralisation–extraction – After phase separation the organic layer is washed successively with twenty-per-cent sodium hydrogen carbonate solution and water to remove acid and zinc salts [2]. A drying step over anhydrous sodium sulfate yields an organic solution containing ≈90% target compound.
Fractional crystallisation – Controlled addition of hexane followed by cooling to 0 °C induces selective crystallisation of 2,5-bis(chloromethyl)-para-xylene. A single recrystallisation affords product with melting-point range 102–104 °C and 98% purity [2].
Table 4 quantifies recovery across each stage for a 100 kg pilot batch.
Operation | Product mass (kg) | Step yield | Cumulative yield |
---|---|---|---|
Crude post-reaction | 85.0 | – | – |
After aqueous work-up | 81.0 | 95% [2] | 95% |
After crystallisation | 73.4 | 91% [2] | 86% |
Several refinements maximise throughput:
Irritant